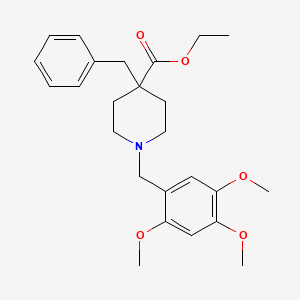
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CETCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CETCA is a triazole derivative that possesses unique chemical properties, making it an attractive candidate for drug discovery and other research applications.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of certain proteins, such as topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit several biochemical and physiological effects in cells. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and pain. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is its unique chemical structure, which makes it an attractive candidate for drug discovery and other research applications. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit promising pharmacological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has not been extensively studied in vivo, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential direction is the development of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields of scientific research. Finally, further studies are needed to investigate the safety and efficacy of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in vivo, which will be crucial for its potential applications in clinical settings.
Conclusion
In conclusion, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential as an anticancer and antimicrobial agent, and it has been shown to exhibit promising pharmacological activities. However, further research is needed to fully understand the mechanism of action of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential applications in various fields of scientific research.
Synthesemethoden
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the use of cyclopropylamine, 4-ethylbenzaldehyde, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is in drug discovery, where it has been shown to exhibit promising pharmacological activities. 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-cyclopropyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an antimicrobial agent, as it has been shown to exhibit antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(4-ethylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-9-3-7-11(8-4-9)17-13(10-5-6-10)12(14(18)19)15-16-17/h3-4,7-8,10H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCHYOBWUFQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)

![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)